![molecular formula C13H20N2O6S B14194846 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 870083-62-8](/img/structure/B14194846.png)
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a chemically modified nucleoside analog
Métodos De Preparación
The synthesis of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves several steps. One common method includes the alkylation of adenosine or guanosine derivatives using 1-methanesulfonyloxy-2-methoxyethane. This reaction typically occurs in the presence of a base such as sodium hydride or sodium methoxide, and the reaction conditions often involve anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Análisis De Reacciones Químicas
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for antisense and RNA interference (RNAi) therapies.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based drugs.
Medicine: It is a key component in the design of antisense oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of nucleic acid-based diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves its incorporation into nucleic acids, where it can modulate gene expression by binding to complementary RNA sequences. This binding can inhibit the translation of target mRNA or induce its degradation through RNase H-mediated cleavage. The compound’s high affinity for RNA and resistance to nuclease degradation make it an effective tool in gene silencing applications .
Comparación Con Compuestos Similares
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is similar to other modified nucleosides such as 2’-O-methyl and 2’-fluoro nucleosides. it is unique due to its 2’-O-(2-methoxyethyl) modification, which enhances its binding affinity to RNA and increases its stability against nucleases. Similar compounds include:
2’-O-methyl nucleosides: These have a methoxy group at the 2’ position, providing moderate stability and binding affinity.
2’-fluoro nucleosides: These contain a fluorine atom at the 2’ position, offering high binding affinity and stability
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
870083-62-8 |
|---|---|
Fórmula molecular |
C13H20N2O6S |
Peso molecular |
332.37 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H20N2O6S/c1-7-5-15(13(22)14-11(7)18)12-10(20-4-3-19-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,22)/t8-,9-,10-,12-/m1/s1 |
Clave InChI |
CNKOMIDZMGNVOH-DNRKLUKYSA-N |
SMILES isomérico |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |
SMILES canónico |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
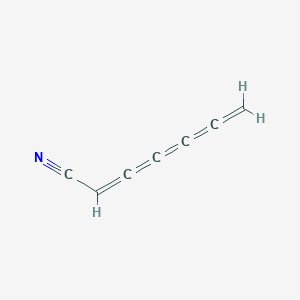
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
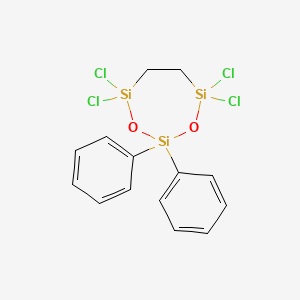

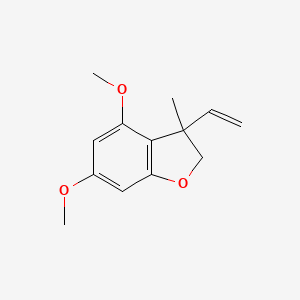
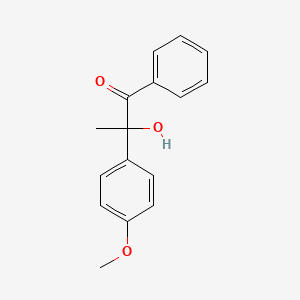
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
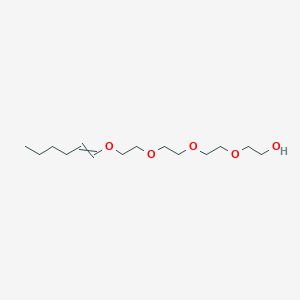

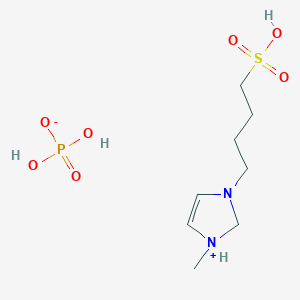
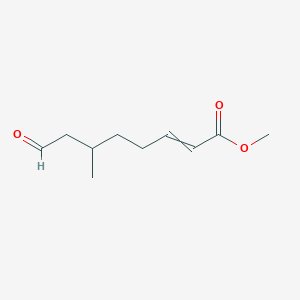
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
